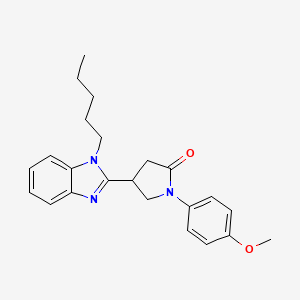

1-(4-methoxyphenyl)-4-(1-pentyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

Description

1-(4-Methoxyphenyl)-4-(1-pentyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a synthetic pyrrolidin-2-one derivative featuring a benzodiazolyl substituent at the 4-position and a 4-methoxyphenyl group at the 1-position of the pyrrolidinone core.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2/c1-3-4-7-14-25-21-9-6-5-8-20(21)24-23(25)17-15-22(27)26(16-17)18-10-12-19(28-2)13-11-18/h5-6,8-13,17H,3-4,7,14-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQDTQMKHUKQRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-4-(1-pentyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

Substitution Reactions:

Formation of Pyrrolidin-2-one Ring: The pyrrolidin-2-one ring can be formed through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-4-(1-pentyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Drug Development

This compound serves as a scaffold for the development of new pharmaceuticals. Its structural characteristics make it suitable for targeting specific receptors or enzymes involved in various diseases. For instance, modifications of the benzodiazole ring have been explored for their potential anti-cancer properties, with studies indicating that derivatives can inhibit tumor growth in vitro.

Neuropharmacology

Research has shown that compounds similar to 1-(4-methoxyphenyl)-4-(1-pentyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one exhibit psychoactive effects. These derivatives are being investigated for their potential use in treating neurological disorders such as anxiety and depression . The interaction of the compound with neurotransmitter systems could lead to novel therapeutic agents.

Materials Science Applications

Nanomaterials

The compound's unique structure allows for its incorporation into nanomaterials, which can be utilized in drug delivery systems. The ability to modify its solubility and stability makes it an attractive candidate for developing targeted drug delivery vehicles that enhance bioavailability and reduce side effects.

Optoelectronic Devices

Due to its electronic properties, this compound is being explored for applications in optoelectronic devices. The compound can be integrated into organic light-emitting diodes (OLEDs) and solar cells, where its ability to form stable thin films can improve device efficiency .

Biological Research Applications

Molecular Probes

The compound can function as a molecular probe for studying biological processes at the cellular level. Its ability to selectively bind to certain proteins or nucleic acids allows researchers to visualize and track biological interactions in real-time. This application is particularly valuable in cancer research, where understanding tumor microenvironments is crucial.

Enzyme Inhibition Studies

The inhibitory effects of this compound on specific enzymes have been documented, providing insights into its potential as a therapeutic agent. For example, studies have shown that derivatives can act as inhibitors of histone deacetylases (HDACs), which play a role in cancer progression . This property opens avenues for further research into epigenetic regulation mechanisms.

Case Studies

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-4-(1-pentyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzodiazol/Benzimidazole Moiety

- Compound D347-2563 (4-{1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one): Structural Difference: Replaces the pentyl chain with a 2-(4-ethylphenoxy)ethyl group. Impact: The ether linkage and ethylphenoxy substituent reduce lipophilicity (cLogP ≈ 3.8 vs. This may enhance solubility compared to the pentyl chain . Molecular Weight: 455.55 g/mol (vs. 375.47 g/mol for the target compound), which could affect bioavailability .

- Compound from (1-(4-butylphenyl)-4-(1-(2-oxo-2-piperidinylethyl)-1H-benzimidazol-2-yl)pyrrolidin-2-one): Structural Difference: Features a 2-oxo-2-piperidinylethyl group on the benzimidazole. The butylphenyl group at the 1-position may increase steric hindrance .

Variations in the Aryl Substituent on Pyrrolidin-2-one

- Compound 4da (: (R)-4-(4-Methoxyphenyl)-1-((4-nitrophenyl)sulfonyl)pyrrolidin-2-one): Structural Difference: Replaces the benzodiazolyl group with a 4-nitrophenylsulfonyl group. Impact: The sulfonyl group is electron-withdrawing, reducing electron density on the pyrrolidinone ring and altering metabolic stability. The nitro group may confer redox activity, influencing toxicity profiles .

- Compound S-61/S-73 (: Antiarrhythmic pyrrolidin-2-ones with piperazine substituents): Structural Difference: Substitutes the benzodiazolyl group with a 4-arylpiperazine chain. Impact: The piperazine moiety enhances water solubility and α1-adrenolytic activity, as demonstrated in cardiovascular studies.

Key Research Findings

- Synthetic Accessibility: The target compound’s pentyl chain can be introduced via alkylation of benzodiazol precursors, similar to methods in for Heck–Matsuda couplings . Ether-linked analogs (e.g., D347-2563) require additional steps for phenoxyethyl group formation .

- Biological Relevance: Benzodiazolyl-pyrrolidinones often exhibit kinase or GPCR activity, while piperazine derivatives (e.g., S-61) show cardiovascular effects. The pentyl chain may favor blood-brain barrier penetration compared to polar substituents .

- Crystallographic Data: SHELX-based refinements () confirm that substituent bulkiness (e.g., pentyl vs. phenoxyethyl) influences crystal packing and stability, critical for formulation development .

Biological Activity

1-(4-Methoxyphenyl)-4-(1-pentyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound's structure can be described by the following characteristics:

| Property | Description |

|---|---|

| Molecular Formula | C24H29N3O2 |

| Molecular Weight | 401.51 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CCCCCN1C2=CC=CC=C2N=C1C(=O)C(OC)C(=C(C)C)OC |

The biological activity of this compound primarily revolves around its interaction with various molecular targets. It is hypothesized to exert its effects through the following mechanisms:

- Inhibition of Tubulin Polymerization : Similar to other benzodiazole derivatives, this compound may bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.

- Radical Generation : Some studies suggest that compounds with similar structures can produce reactive oxygen species (ROS), which may contribute to their cytotoxic effects against tumor cells .

Anticancer Activity

Research indicates that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- HL-60 Cells : In vitro studies have shown that it induces apoptosis in human promyelocytic leukemia HL-60 cells, with IC50 values indicating potent activity.

- Mechanistic Studies : The compound's ability to disrupt microtubule formation has been linked to its anticancer properties, making it a candidate for further investigation as a potential chemotherapeutic agent .

Neuroprotective Effects

Emerging evidence suggests that derivatives of benzodiazoles may offer neuroprotective benefits. The compound is being studied for its potential to mitigate neurodegenerative processes by modulating pathways associated with oxidative stress and inflammation .

Case Studies

Several case studies highlight the biological activity of similar compounds:

- Study on Benzodiazole Derivatives : A comparative analysis of various benzodiazole derivatives demonstrated that those with methoxy substitutions exhibited enhanced cytotoxicity against cancer cell lines due to their ability to generate ROS .

- Neuroprotective Screening : In a model of neurodegeneration, a related compound showed promise in reducing neuronal death and improving cognitive function in animal models, suggesting a potential therapeutic application for neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.